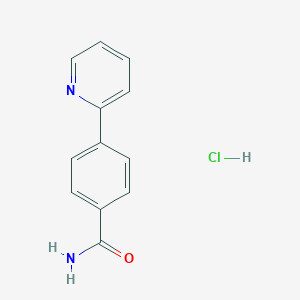

4-(pyridin-2-yl)benzamide hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(pyridin-2-yl)benzamide hydrochloride can be achieved through various methods. One approach involves the reaction between 2-aminopyridine and trans-β-nitrostyrene. The reaction proceeds to form the desired product with a reasonable yield. The synthetic strategies used include ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a pyridine moiety. The pyridine ring is attached to the benzene ring at the 2-position. The presence of the amide group (CONH) in the benzamide indicates its role as a potential pharmacophore. The hydrochloride salt forms due to the protonation of the nitrogen atom in the pyridine ring by hydrochloric acid. The non-planarity of the pyrrolidine ring contributes to its three-dimensional coverage, which is essential for drug design .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including amidation reactions, nucleophilic substitutions, and cyclizations. For example, the reaction between 2-aminopyridine and trans-β-nitrostyrene yields N-(pyridin-2-yl)benzamide with good yields .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Improved Synthesis Process : 2-Hydroxy-N-(pyridin-4-yl)benzamide, related to 4-(pyridin-2-yl)benzamide hydrochloride, was synthesized from salicylic acid and 4-aminopyridine, with triethylamine enhancing yield (H. Dian, 2010).

C-H Bond Amination : 2-(Pyridin-2-yl)aniline, structurally similar to this compound, was used as a directing group in cupric acetate-mediated C-H amination, showcasing its application in complex chemical reactions (Hong-Yi Zhao et al., 2017).

Corrosion Inhibition : Compounds like 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine, closely related to this compound, exhibited corrosion inhibitive properties on mild steel surfaces in acidic environments (Manilal Murmu et al., 2019).

Structural Analysis and Properties

Crystal Structure Analysis : The study of crystal structures, such as in N-(pyridin-2-ylmethyl)benzamide derivatives, offers insights into molecular orientations and interactions, which is crucial for understanding the properties of this compound (G. Artheswari et al., 2019).

Tautomerism Studies : N-(pyridin-2-yl)benzamide derivatives have been used in tautomerism studies to understand different molecular forms under varying conditions (A. Katritzky & I. Ghiviriga, 1995).

Photocatalytic Applications

- Photocatalytic Degradation : Studies on pyridine degradation in water via photocatalysis provide insights into environmental applications of related compounds like this compound (C. Maillard-Dupuy et al., 1994).

Metabolic and Kinetic Studies

- Metabolic Pathways : Research on compounds like 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449) can offer insights into the metabolic fate and disposition of this compound in biological systems (Qin Yue et al., 2011).

Biochemical Applications

Enzyme Inhibition Studies : N-(Pyridin-3-yl)benzamides, structurally related to this compound, have been evaluated as selective inhibitors of human enzymes, indicating potential biochemical applications (Christina Zimmer et al., 2011).

Antineoplastic Applications : The metabolism of Flumatinib, a compound structurally related to this compound, in chronic myelogenous leukemia patients highlights its potential application in antineoplastic therapies (Aishen Gong et al., 2010).

Cytotoxic Activity : Research on N-(Pyridin-2-yl)benzamides and their complexes shows significant cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications (F. Adhami et al., 2014).

Potassium Channel Openers : N-Pyridyl benzamide derivatives, related to this compound, have been identified as KCNQ2/Q3 potassium channel openers, useful in the treatment of epilepsy (G. Amato et al., 2011).

Novel RET Kinase Inhibitors : Derivatives of 4-chloro-benzamides, similar to this compound, have been developed as novel RET kinase inhibitors for cancer therapy (Mei Han et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact withMitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .

Mode of Action

It’s known that the pyrrolidine ring, a structural component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit anti-fibrotic activities . They inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .

Pharmacokinetics

A related compound, 4-phenoxy-n-(pyridin-2-ylmethyl)benzamide, is reported to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Similar compounds have been shown to exhibit anti-fibrotic activities . They effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .

Action Environment

It’s worth noting that the amidation reaction between aminopyridine and nitroolefins to create n-(pyridin-2-yl)-benzamide was catalyzed by a bimetallic metal–organic framework under air . This suggests that the synthesis of the compound can be influenced by environmental conditions.

Eigenschaften

IUPAC Name |

4-pyridin-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h1-8H,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOMOHLFXSHDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456979.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6456994.png)

![2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457003.png)

![2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457006.png)

![4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6457028.png)

![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457029.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457037.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457039.png)

![N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457043.png)

![4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B6457058.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457061.png)

![4-tert-butyl-2-cyclopropyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457071.png)

![5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6457076.png)